N-(3-fluorophenyl)-2-{2-[(2-oxo-2-phenylethyl)sulfanyl]-1,3-thiazol-4-yl}acetamide
CAS No.: 946241-60-7
Cat. No.: VC11925332
Molecular Formula: C19H15FN2O2S2
Molecular Weight: 386.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 946241-60-7 |
|---|---|
| Molecular Formula | C19H15FN2O2S2 |
| Molecular Weight | 386.5 g/mol |
| IUPAC Name | N-(3-fluorophenyl)-2-(2-phenacylsulfanyl-1,3-thiazol-4-yl)acetamide |
| Standard InChI | InChI=1S/C19H15FN2O2S2/c20-14-7-4-8-15(9-14)21-18(24)10-16-11-25-19(22-16)26-12-17(23)13-5-2-1-3-6-13/h1-9,11H,10,12H2,(H,21,24) |
| Standard InChI Key | IDEBRLNCMPSHSG-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)C(=O)CSC2=NC(=CS2)CC(=O)NC3=CC(=CC=C3)F |
| Canonical SMILES | C1=CC=C(C=C1)C(=O)CSC2=NC(=CS2)CC(=O)NC3=CC(=CC=C3)F |
Introduction
N-(3-fluorophenyl)-2-{2-[(2-oxo-2-phenylethyl)sulfanyl]-1,3-thiazol-4-yl}acetamide is a synthetic compound belonging to the class of thiazole-based acetamides. These compounds are of significant interest due to their potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article explores the structural characteristics, synthesis, and potential applications of this compound based on available literature.
Structural Characteristics
The compound features a thiazole ring fused with an acetamide group and functionalized with a phenylsulfanyl moiety. Key structural components include:
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Fluorophenyl group: Enhances lipophilicity and membrane permeability.
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Thiazole ring: Known for its bioactive properties.
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Phenylethyl sulfanyl group: Contributes to the compound's reactivity and potential pharmacological activity.
Molecular Formula: C17H15FN2O2S
Molar Mass: ~330 g/mol (estimated based on similar derivatives).
Synthesis
The synthesis of similar thiazole derivatives typically involves:
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Formation of the thiazole ring: Reaction between α-haloketones and thiourea under controlled conditions.
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Introduction of substituents: Functionalization with sulfanyl and fluorophenyl groups via nucleophilic substitution.
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Acetamide formation: Coupling reactions using acetic anhydride or related reagents.
A general reaction scheme for thiazole-based acetamides is shown below:
textStep 1: α-Haloketone + Thiourea → Thiazole intermediate Step 2: Thiazole intermediate + R-SH (thiol) → Sulfanyl-substituted thiazole Step 3: Sulfanyl-thiazole + Acetic anhydride → Acetamide derivative
Antimicrobial Potential
Thiazole derivatives are widely recognized for their antimicrobial properties. Studies on structurally related compounds highlight:
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Activity against Gram-positive and Gram-negative bacteria.
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Moderate antifungal activity.
For example, N-(4-(4-bromophenyl)thiazol-2-yl)-acetamide derivatives showed promising antimicrobial effects .
Anti-inflammatory Effects
Molecular docking studies of similar compounds indicate potential as inhibitors of enzymes like 5-lipoxygenase (5-LOX), which plays a role in inflammatory pathways .
Analytical Characterization
The characterization of such compounds typically involves:
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NMR Spectroscopy (¹H and ¹³C): Confirms the chemical structure by identifying proton and carbon environments.
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LC-MS: Determines molecular weight and purity.
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IR Spectroscopy: Identifies functional groups (e.g., C=O, C-F, S-H).
For example, a structurally similar compound was characterized by NMR and LC-MS, confirming its configuration .
Potential Applications:
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Drug Development:
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Antitubercular agents targeting Mycobacterium tuberculosis.
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Anticancer drugs targeting specific cellular pathways.
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Anti-inflammatory agents for chronic diseases.
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Agrochemicals:
Future Research Directions:
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Structure-Activity Relationship (SAR) Studies:
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Optimization of substituents for enhanced bioactivity.
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Exploration of fluorine's role in activity modulation.
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In Vivo Studies:
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Toxicity profiling in animal models.
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Pharmacokinetics and bioavailability studies.
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Molecular Docking and Simulation:
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In silico analysis for target-specific binding efficiency.
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Comparative Data Table
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